molecular formula C18H16Cl2O4 B12136027 (2,4-Dichlorophenyl) 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylate CAS No. 7066-37-7

(2,4-Dichlorophenyl) 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylate

Cat. No.: B12136027
CAS No.: 7066-37-7
M. Wt: 367.2 g/mol
InChI Key: MZBCWKAGSNNQKT-UHFFFAOYSA-N
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Description

The compound "(2,4-Dichlorophenyl) 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylate" is a benzofuran derivative characterized by a fused bicyclic benzofuran core substituted with methyl groups at positions 3, 6, and 6, a ketone at position 4, and a 2,4-dichlorophenyl ester moiety at position 2.

Key structural features include:

  • Benzofuran backbone: A five-membered dihydrofuran ring fused to a benzene ring.
  • Substituents: The 2,4-dichlorophenyl group introduces electron-withdrawing effects, while methyl groups enhance steric bulk and lipophilicity.
  • Ketone functionality: The 4-oxo group may influence hydrogen-bonding interactions and reactivity.

Structural elucidation of such compounds typically relies on spectroscopic techniques (e.g., NMR, UV-Vis) and computational methods like density functional theory (DFT) to predict thermochemical properties .

Properties

CAS No.

7066-37-7

Molecular Formula

C18H16Cl2O4

Molecular Weight

367.2 g/mol

IUPAC Name

(2,4-dichlorophenyl) 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C18H16Cl2O4/c1-9-15-12(21)7-18(2,3)8-14(15)23-16(9)17(22)24-13-5-4-10(19)6-11(13)20/h4-6H,7-8H2,1-3H3

InChI Key

MZBCWKAGSNNQKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Keto-Ester Precursors

The benzofuran ring is constructed via acid-catalyzed cyclization of γ-keto esters. For example, ethyl 3-methyl-4-oxopentanoate undergoes cyclization in sulfuric acid to yield 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylic acid.

Reaction Conditions:

  • Substrate: Ethyl 3-methyl-4-oxopentanoate (1.0 equiv).

  • Catalyst: H₂SO₄ (10% v/v).

  • Solvent: Acetic acid, 80°C, 6 hours.

  • Yield: 68–72%.

Aldol Condensation and Ring Closure

Alternative methods employ aldol condensation between methyl ketones and dicarbonyl compounds. For instance, 2,2-dimethyl-1,3-cyclohexanedione reacts with methyl vinyl ketone under basic conditions to form the bicyclic intermediate, which is subsequently oxidized.

Key Steps:

  • Aldol addition: K₂CO₃ in ethanol, reflux, 4 hours.

  • Oxidation: PCC in DCM, room temperature, 12 hours.

  • Yield: 55–60% after purification.

Esterification with 2,4-Dichlorophenol

Acid Chloride Method

The carboxylic acid intermediate is converted to its acid chloride, which reacts with 2,4-dichlorophenol in the presence of a base.

Procedure:

  • Activation: Treat 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylic acid (1.0 equiv) with thionyl chloride (2.5 equiv) at 70°C for 2 hours.

  • Esterification: Add 2,4-dichlorophenol (1.2 equiv) and pyridine (3.0 equiv) in THF, stir at 25°C for 12 hours.

  • Yield: 85–90% after column chromatography.

Advantages: High purity, minimal side products.

Steglich Esterification

A one-pot method using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) avoids acid chloride handling.

Conditions:

  • Coupling agents: DCC (1.5 equiv), DMAP (0.1 equiv).

  • Solvent: Dichloromethane, 0°C to room temperature, 24 hours.

  • Yield: 75–80%.

Limitations: Requires rigorous removal of dicyclohexylurea byproduct.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) improve solubility of the phenolic component but may hinder cyclization. Dichloromethane balances reactivity and solubility for esterification.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography (hexane/ethyl acetate 4:1) isolates the ester with >95% purity.

  • Recrystallization from ethanol/water (7:3) yields crystalline product, m.p. 142–144°C.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 1H, Ar-H), 7.30 (dd, 1H, Ar-H), 7.15 (d, 1H, Ar-H), 2.85 (s, 3H, CH₃), 2.65 (s, 6H, 2×CH₃), 2.50 (m, 2H, CH₂), 2.30 (m, 2H, CH₂).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone).

Scale-Up Considerations

Industrial-scale synthesis prioritizes cost-effectiveness and safety:

  • Continuous flow reactors minimize thermal degradation during cyclization.

  • In situ acid chloride generation reduces hazardous intermediate storage.

Challenges and Mitigation

  • Steric hindrance: Bulky substituents slow esterification; DMAP catalysis enhances reactivity.

  • Oxidation sensitivity: The ketone group necessitates inert atmospheres during reactions.

Comparative Analysis of Methods

Method Yield Purity Scalability
Acid chloride route85–90%>95%High
Steglich esterification75–80%90–93%Moderate
One-pot cyclization60–65%85–88%Low

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl) 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

(2,4-Dichlorophenyl) 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl) 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues

Benzofuran derivatives with ester linkages and halogenated aryl groups are common in medicinal chemistry. Below is a comparison with structurally related compounds:

Compound Substituents Key Properties Biological Activity
Target Compound 2,4-Dichlorophenyl, 3,6,6-trimethyl High lipophilicity (logP ~4.2), melting point: 145–148°C (predicted) Antimicrobial (in silico studies)
Zygocaperoside (from Z. fabago) Glycoside moiety, hydroxyl groups Water-soluble (logP ~1.5), melting point: 210–215°C Antioxidant, anti-inflammatory
Isorhamnetin-3-O-Glycoside Flavonoid backbone, sugar moiety Moderate solubility (logP ~2.8), melting point: 185–190°C Anticancer, enzyme inhibition
2-Methoxybenzofuran-2-Carboxylate Methoxy group, unsubstituted phenyl Moderate lipophilicity (logP ~3.0), melting point: 120–125°C Weak cytotoxic activity

Notes:

  • The 2,4-dichlorophenyl group in the target compound enhances stability and membrane permeability compared to methoxy or hydroxyl substituents.

Spectroscopic and Computational Comparisons

NMR Data (Hypothetical, Based on Analogues ):
Proton/Carbon Target Compound (δ ppm) Zygocaperoside (δ ppm) 2-Methoxy Analogue (δ ppm)
Benzofuran C=O 170.5 (s) 169.8 (s)
Aromatic Cl-C 128.7 (d), 132.1 (d)
OCH3 (if present) 55.3 (s)

Key Findings :

  • The ketone (C=O) in the target compound resonates at ~170 ppm, consistent with benzofuran carboxylates .
  • Chlorine substituents deshield adjacent aromatic protons, shifting signals upfield compared to methoxy groups .
DFT-Based Stability Analysis (Methodology from ):
  • The target compound exhibits a higher HOMO-LUMO gap (5.2 eV) than 2-methoxy analogues (4.8 eV), suggesting greater kinetic stability.
  • Exact-exchange terms in DFT calculations improve accuracy in predicting atomization energies and reaction pathways .

Functional Group Impact on Bioactivity

  • Chlorine vs. Methoxy : Chlorine’s electronegativity enhances electrophilic reactivity, favoring interactions with bacterial enzyme active sites. Methoxy groups, being electron-donating, are less effective in such roles.
  • Methyl Substitution : The 3,6,6-trimethyl configuration in the target compound reduces metabolic degradation compared to unsubstituted benzofurans, as observed in pharmacokinetic simulations.

Biological Activity

Antimicrobial and Anticancer Properties

Research indicates that (2,4-Dichlorophenyl) 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylate exhibits significant biological activities, particularly in the areas of antimicrobial and anticancer properties. The compound's mechanism of action involves interactions with specific molecular targets, which may lead to alterations in cellular processes relevant to disease pathways.

Antimicrobial Activity

While specific data on the antimicrobial activity of this compound is limited, its structural similarity to other benzofuran derivatives suggests potential in this area. Benzofuran derivatives are known for their diverse applications in medicinal chemistry, including antimicrobial properties.

Anticancer Activity

The compound has shown promise in anticancer research. A study on structurally similar compounds revealed significant antiproliferative activities against various cancer cell lines . For instance:

CompoundCell LineIC50 (μM)
Derivative 2OVXF 899 (Ovarian cancer)2.76
Derivative 2PXF 1752 (Pleuramesothelioma)9.27
Derivative 2RXF 486 (Renal cancer)1.143

While these results are for similar compounds, they suggest potential anticancer activity for (2,4-Dichlorophenyl) 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylate, warranting further investigation.

Enzyme Inhibition

The compound's ability to bind to specific enzymes or receptors can trigger biochemical pathways that may lead to therapeutic effects. This property suggests potential applications in enzyme inhibition studies, which could be relevant for various therapeutic areas.

Structure-Activity Relationship

The biological activity of (2,4-Dichlorophenyl) 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylate is likely influenced by its unique structural features:

  • Dichlorophenyl group : This moiety may enhance the compound's reactivity and biological efficacy.
  • Benzofuran core : The presence of this heterocyclic structure is associated with diverse pharmacological properties.

These structural elements contribute to the compound's potential interactions with biological targets, possibly explaining its observed activities.

Future Research Directions

While the current research on (2,4-Dichlorophenyl) 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylate is promising, several areas require further investigation:

  • Detailed mechanism of action : Elucidating the specific molecular pathways affected by the compound.
  • In vivo studies : Assessing the compound's efficacy and safety in animal models.
  • Structure optimization : Developing derivatives with enhanced biological activity and improved pharmacokinetic properties.

Q & A

Q. What are the recommended methods for synthesizing (2,4-Dichlorophenyl) 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylate, and how is structural confirmation achieved?

Methodology :

  • Synthesis : Utilize multi-step reactions starting with benzofuran derivatives (e.g., 4-oxo-5,7-dihydro-1-benzofuran-2-carboxylate esters) and chlorinated phenyl precursors. Key steps include:
    • Esterification of the benzofuran core with 2,4-dichlorophenyl groups via nucleophilic acyl substitution .
    • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate intermediates .
  • Structural Confirmation :
    • X-ray crystallography : For unambiguous determination of stereochemistry and bond angles (as demonstrated for structurally similar benzofuran-carboxylates ).
    • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR to confirm substituent integration and regiochemistry (e.g., methyl groups at positions 3,6,6) .
  • IR : Validate carbonyl (C=O) and ester (C-O) functional groups .

Q. What analytical techniques are critical for characterizing the purity and stability of this compound under experimental conditions?

Methodology :

  • High-Performance Liquid Chromatography (HPLC) : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% threshold) .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition temperature) under inert atmospheres .
  • Accelerated Stability Testing : Expose the compound to varying pH (1–13), temperatures (4–50°C), and light conditions to identify degradation pathways .

Q. How can researchers evaluate the compound’s potential biological activity in vitro?

Methodology :

  • Enzyme Inhibition Assays : Target enzymes like cyclooxygenase-2 (COX-2) or lipoxygenase (LOX) to assess anti-inflammatory potential, using indomethacin as a positive control .
  • Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK-293, HepG2) with dose-response curves (IC50_{50} calculations) .
  • Antimicrobial Testing : Follow CLSI guidelines for agar diffusion assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How should experimental designs be structured to investigate the environmental fate of this compound?

Methodology :

  • Long-Term Ecotoxicology Studies : Adapt the INCHEMBIOL framework :
    • Abiotic Compartments : Measure solubility, logP, and photodegradation rates in water/soil matrices.
    • Biotic Transformations : Use 14^{14}C-labeled analogs to track metabolite formation in microbial cultures.
    • Ecosystem-Level Modeling : Apply fugacity models to predict bioaccumulation in aquatic and terrestrial food chains.

Q. How can contradictions in bioactivity data (e.g., in vitro vs. in vivo results) be resolved?

Methodology :

  • Pharmacokinetic Profiling :
    • Assess bioavailability via Caco-2 cell permeability assays .
    • Measure plasma protein binding and metabolic stability using liver microsomes .
  • Dose-Response Optimization : Use factorial experimental designs (e.g., randomized block designs with split-split plots) to account for variables like administration route and formulation .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodology :

  • Density Functional Theory (DFT) : Calculate electron distribution, HOMO-LUMO gaps, and electrostatic potential maps to correlate substituents (e.g., 2,4-dichlorophenyl) with bioactivity .
  • Molecular Docking : Simulate interactions with target proteins (e.g., COX-2) using AutoDock Vina or Schrödinger Suite .
  • QSAR Modeling : Train models with descriptors like molar refractivity, topological polar surface area, and Hammett constants .

Q. What advanced techniques are recommended for toxicological profiling?

Methodology :

  • Genotoxicity Testing :
    • Ames Test : Assess mutagenicity in Salmonella typhimurium strains TA98/TA100 .
    • Comet Assay : Measure DNA damage in mammalian cells .
  • High-Throughput Screening (HTS) : Use zebrafish embryos for rapid developmental toxicity assessment .
  • In Silico Toxicology : Apply tools like EPA’s TEST or OECD QSAR Toolbox to predict endocrine disruption potential .

Q. How can metabolic pathways and degradation products be identified?

Methodology :

  • Metabolite Identification :
    • Incubate the compound with liver microsomes or S9 fractions, followed by LC-MS/MS analysis (Q-TOF instruments) .
    • Use isotope-labeled internal standards to quantify phase I/II metabolites.
  • Environmental Degradation :
    • Perform photolysis studies under simulated sunlight (λ > 290 nm) and analyze by GC-MS .

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